molecular formula C7H10O2 B14911658 Methyl bicyclo[2.1.0]pentane-1-carboxylate

Methyl bicyclo[2.1.0]pentane-1-carboxylate

Cat. No.: B14911658
M. Wt: 126.15 g/mol
InChI Key: BDRZVBNUOTZDPY-UHFFFAOYSA-N
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Description

Methyl bicyclo[210]pentane-1-carboxylate is an organic compound with the molecular formula C7H10O2 It is a derivative of bicyclo[210]pentane, a bicyclic hydrocarbon

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl bicyclo[2.1.0]pentane-1-carboxylate can be synthesized through a photochemical intramolecular cyclopropanation reaction of an α-allylsilyl-α-diazoacetate . This reaction involves the use of light to induce the formation of the bicyclic structure from a linear precursor.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the photochemical cyclopropanation process. This would require specialized equipment to ensure consistent light exposure and reaction conditions.

Chemical Reactions Analysis

Types of Reactions: Methyl bicyclo[2.1.0]pentane-1-carboxylate undergoes various chemical reactions, including ring-opening reactions. These reactions can lead to the formation of different products depending on the conditions and reagents used .

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide.

Major Products Formed:

    Ring-Opening Products: Methyl 2-[diisopropyl(methoxy)silylmethyl]cyclopropane-1-carboxylate

    Cyclopentene Derivatives: 1-Sila-4-cyclopentene-2-carboxylate

    Ketene Derivatives: Allyl (methoxysilyl)ketene

Scientific Research Applications

Methyl bicyclo[2.1.0]pentane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl bicyclo[2.1.0]pentane-1-carboxylate involves its interaction with various molecular targets. The compound’s bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: Methyl bicyclo[2.1.0]pentane-1-carboxylate is unique due to its specific ring structure and the presence of a carboxylate ester group.

Properties

IUPAC Name

methyl bicyclo[2.1.0]pentane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-9-6(8)7-3-2-5(7)4-7/h5H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDRZVBNUOTZDPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCC1C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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